N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide
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Overview
Description
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide is a complex organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide involves multiple steps. One common method includes the reaction of an alkyl halide with nitrite ion in the presence of suitable solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the oxidation of primary amines using oxidizing agents .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and methylating agents such as dimethyl sulfate or formaldehyde . The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include N-methylated amines, which are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .
Scientific Research Applications
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide involves the transfer of a methylene group from the compound to an amine, followed by the reduction of the resulting imine by formic acid . This process is catalyzed by various enzymes and involves multiple molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro compounds such as nitromethane, nitrobenzene, and N-methylated amines .
Uniqueness
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions and be used in various applications. Its ability to act as a methylating agent makes it particularly valuable in organic synthesis and pharmaceutical development .
Properties
CAS No. |
123791-80-0 |
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Molecular Formula |
C4H10N4O5 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide |
InChI |
InChI=1S/C4H10N4O5/c1-5(7(9)10)4(13-3)6(2)8(11)12/h4H,1-3H3 |
InChI Key |
OSUPKOPTTZGDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(N(C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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